

Butyl crotonate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl crotonate*

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An In-Depth Technical Guide to **Butyl Crotonate** Isomers

This guide provides a comprehensive overview of the key isomers of **butyl crotonate**: **n-butyl crotonate**, **sec-butyl crotonate**, and **tert-butyl crotonate**. Aimed at researchers, scientists, and drug development professionals, this document details their chemical properties, synthesis protocols, and applications, with a focus on their role as versatile chemical intermediates.

Core Data Presentation

The isomers of **butyl crotonate**, while sharing the same molecular formula and weight, exhibit distinct physical properties due to their structural differences. These properties are summarized below.

Property	n-Butyl Crotonate	sec-Butyl Crotonate	tert-Butyl Crotonate
CAS Number	591-63-9, 7299-91-4	10371-45-6, 44917-51-3	79218-15-8
Molecular Formula	C ₈ H ₁₄ O ₂	C ₈ H ₁₄ O ₂	C ₈ H ₁₄ O ₂
Molecular Weight	142.20 g/mol [1][2]	142.2 g/mol [3]	142.20 g/mol [4]
Appearance	Colorless to pale yellow liquid	Colorless liquid	Colorless to almost colorless clear liquid[5][6]
Boiling Point	180 °C	166 °C[3]	82 °C / 97 mmHg
Flash Point	64 °C	57.4 °C[7]	23 °C[4]
Density	0.901-0.909 g/cm ³ @ 25 °C	0.89 g/cm ³	0.89 g/cm ³
Refractive Index	1.425-1.435 @ 20 °C	1.4280-1.4290 @ 20 °C[7]	1.425 @ 20 °C[4]

Synthesis and Experimental Protocols

The most common method for synthesizing **butyl crotonate** isomers is the Fischer esterification of crotonic acid with the corresponding butanol isomer, typically catalyzed by a strong acid like sulfuric acid.

General Fischer Esterification for n-Butyl Crotonate

This protocol describes a general procedure for the synthesis of **n-butyl crotonate** via Fischer esterification.

Materials:

- Crotonic acid
- n-Butanol

- Concentrated sulfuric acid
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Diethyl ether
- Boiling chips

Procedure:

- In a round-bottom flask, combine crotonic acid and an excess of n-butanol.
- Add a catalytic amount of concentrated sulfuric acid and a few boiling chips.
- Set up a reflux condenser and heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and remove the excess n-butanol and solvent under reduced pressure.
- Purify the resulting **n-butyl crotonate** by fractional distillation.

Detailed Protocol for sec-Butyl Crotonate Synthesis

The following is a detailed experimental protocol for the synthesis of **sec-butyl crotonate**.

Materials:

- Crotonic acid (3 moles, 258 g)[7]
- sec-Butyl alcohol (5 moles, 370 g)[7]
- Concentrated sulfuric acid (6-7 mL)[7]
- Benzene (300 mL)[7]
- 10% Sodium carbonate solution[7]
- Saturated sodium chloride solution[7]
- Magnesium sulfate[7]
- Diethyl ether (200 mL)[7]
- Boiling chips[7]

Procedure:

- Combine crotonic acid, sec-butyl alcohol, concentrated sulfuric acid, and benzene in a 2-liter round-bottomed flask with a few boiling chips.[7]
- Fit the flask with a water separator and a reflux condenser.[7]
- Heat the mixture under reflux for approximately 12 hours, or until water separation ceases.[7]
- Cool the reaction mixture and dilute it with 200 mL of diethyl ether.[7]
- Wash the solution with a 10% sodium carbonate solution until it is neutral to litmus, followed by a wash with a saturated sodium chloride solution.[7]
- Dry the organic layer over magnesium sulfate.[7]
- Distill off the solvent and fractionate the ester under reduced pressure. The boiling point of **sec-butyl crotonate** is 74–75°C at 30 mm Hg.[7]

Synthesis of tert-Butyl Crotonate

A method for synthesizing **tert-butyl crotonate** involves the reaction of lithium tert-butoxide with crotonyl chloride.

Materials:

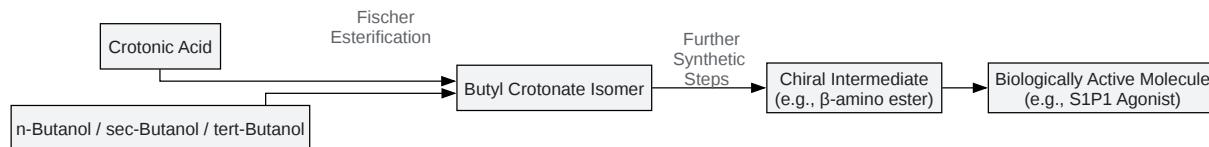
- Methylolithium
- Acetone
- Crotonyl chloride
- Tetrahydrofuran (THF) or diethyl ether
- Water
- Sodium chloride

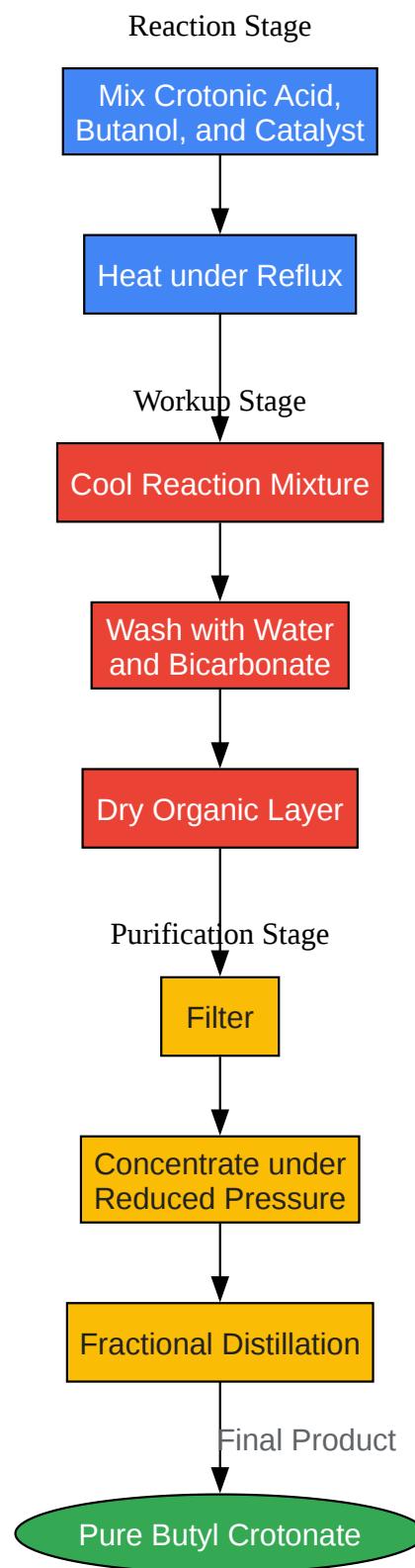
Procedure:

- In a nitrogen atmosphere at -5°C to 0°C, add methylolithium to THF or diethyl ether.[8]
- Slowly add acetone dropwise, maintaining the temperature below 0°C.[8]
- Allow the mixture to return to room temperature and stir for 30 minutes to form lithium tert-butoxide.[8]
- Add crotonyl chloride dropwise, keeping the reaction temperature below 40°C.[8]
- After the addition is complete, heat the mixture to reflux and stir for 1 hour.[8]
- Cool the reaction to 0°C and pour it into ice-cold water containing sodium chloride.[8]
- Separate the organic layer, and extract the aqueous layer with diethyl ether or methyl tert-butyl ether.[8]
- Combine the organic phases, dry them, concentrate, and purify by vacuum distillation to obtain **tert-butyl crotonate**.[8]

Role in Synthetic Chemistry

Butyl crotonate isomers are valuable starting materials in organic synthesis. Their carbon-carbon double bond and ester functionality allow for a variety of chemical transformations. A notable application is in the synthesis of chiral molecules for drug development. For instance, **tert-butyl crotonate** is a precursor for the synthesis of chiral tert-butyl β -aminobutyrate, a key building block for more complex molecules. It is also used to synthesize molecules with S1P1/Edg1 receptor agonist activity.^[8]



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- To cite this document: BenchChem. [Butyl crotonate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3427411#butyl-crotonate-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b3427411#butyl-crotonate-cas-number-and-molecular-weight)

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